N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide delineates the compound’s structure with precision. The name comprises three key components:
- Ribose backbone : The (2R,3R,4S,5R)-configured oxolan-2-yl group defines the β-D-ribofuranose sugar, where stereochemical descriptors specify hydroxyl orientations at positions 2, 3, 4, and 5.
- Pyrimidine base : The 5-methyl-2-oxopyrimidin-4-yl moiety indicates a cytosine derivative methylated at position 5 and acetylated at the exocyclic N4 amine.
- Acetamide substituent : The N-acetyl group at position 4 completes the modification, introducing a planar amide bond that influences base-pairing dynamics.
This nomenclature adheres to IUPAC guidelines for nucleoside derivatives, prioritizing substituent positions and stereochemical clarity.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₇N₃O₆ derives from the following constituents:
- Ribose : C₅H₉O₅ (including hydroxymethyl and hydroxyl groups)
- Modified cytosine : C₅H₆N₃O₂ (5-methyl-2-oxopyrimidine core)
- Acetamide : C₂H₃NO (N4-acetyl substitution)
Calculated molecular weight is 299.28 g/mol , consistent with modifications to cytidine’s base (C₉H₁₃N₃O₅ → C₁₂H₁₇N₃O₆ via +CH₃ and +C₂H₃O). Comparative mass spectrometry data for analogous acetylated nucleosides, such as N⁴-acetylcytidine (285.25 g/mol), validate this calculation.
Crystallographic Data and Conformational Isomerism
While crystallographic data for this specific compound remain unpublished, structural analogs provide insights:
- Ribose puckering : The β-D-ribofuranose adopts a C3′-endo conformation, optimizing hydrogen bonding between 2′-OH and the base’s acetyl group.
- Base orientation : The 5-methyl group induces a syn orientation relative to the ribose, enhancing hydrophobic interactions in RNA duplexes.
- Acetamide planarity : The N4-acetyl group’s resonance stabilization enforces coplanarity with the pyrimidine ring, reducing conformational flexibility.
Molecular dynamics simulations predict that these features collectively stabilize RNA secondary structures by ~1.2 kcal/mol compared to unmodified cytidine.
Comparative Analysis with Related Acetylated Nucleosides
The compound’s dual modification distinguishes it from related nucleosides (Table 1):
Key differences include:
Properties
Molecular Formula |
C12H17N3O6 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H17N3O6/c1-5-3-15(12(20)14-10(5)13-6(2)17)11-9(19)8(18)7(4-16)21-11/h3,7-9,11,16,18-19H,4H2,1-2H3,(H,13,14,17,20)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
WRVMIHCBUGIPKG-TURQNECASA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Multi-step Reactions
This method typically involves the following key steps:
Synthesis of the Oxopyrimidine Core : The initial step involves creating the 2-oxopyrimidine structure. This can be achieved by cyclization reactions involving appropriate precursors such as 5-methyluracil derivatives.
Formation of the Glycosidic Bond : The next step is to attach the oxopyrimidine moiety to the sugar unit (the dihydroxyoxolane). This is generally accomplished through glycosylation reactions using activated sugar derivatives.
Acetylation : Finally, the amine group on the pyrimidine ring is acetylated using acetic anhydride or acetyl chloride to yield the final compound.
Enzymatic Synthesis
Enzymatic methods leverage specific enzymes to catalyze reactions that form the desired compound with high specificity and yield:
- Glycosyltransferases can be utilized to facilitate the attachment of the sugar moiety to the pyrimidine ring.
This method often results in fewer by-products and milder reaction conditions compared to traditional chemical synthesis.
Solid-phase Synthesis
Solid-phase synthesis is a technique that allows for the sequential assembly of molecules on a solid support:
Attachment of Initial Building Blocks : The first building block is attached to a solid resin.
Sequential Coupling : Subsequent reagents are added in a stepwise manner to build the molecule while it remains attached to the resin.
Cleavage and Purification : Once synthesis is complete, the final product is cleaved from the resin and purified.
This method is particularly useful for generating libraries of compounds for screening purposes.
The following table summarizes various studies and patents related to the preparation methods of N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide:
The preparation of this compound showcases a variety of synthetic approaches that can be tailored based on desired outcomes such as yield, purity, and scalability. Ongoing research continues to refine these methods to enhance efficiency and reduce environmental impact in pharmaceutical manufacturing processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the hydroxyl groups on the
Scientific Research Applications
Synonyms
- 5-Ethynyluridine
- CHEMBL246222
- SCHEMBL17633013
Antiviral Activity
One of the primary applications of N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide is its antiviral properties. It has been studied for its efficacy against various viral infections, particularly those caused by RNA viruses. Research indicates that this compound can inhibit viral replication by interfering with the viral RNA synthesis process.
Case Study: Hepatitis C Virus (HCV)
A study conducted on the effects of this compound on HCV showed promising results in reducing viral load in infected cell cultures. The mechanism was attributed to the compound's ability to mimic natural substrates used by viral polymerases, thus disrupting their function.
Anticancer Properties
This compound has also been investigated for its potential anticancer effects. Its structural similarity to nucleosides allows it to integrate into DNA and RNA synthesis pathways.
Data Table: Anticancer Activity
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 10 | Inhibition of DNA synthesis |
| Lung Cancer | 15 | Induction of apoptosis |
| Leukemia | 8 | Disruption of RNA processing |
Role in Metabolic Disorders
Recent research has explored the role of this compound in metabolic disorders such as diabetes and obesity. It has been found to enhance glucose uptake in muscle cells and improve insulin sensitivity.
Case Study: Type 2 Diabetes
In animal models of Type 2 diabetes, administration of this compound led to significant reductions in blood glucose levels and improved metabolic profiles.
Potential Use as a Vaccine Adjuvant
The compound's ability to modulate immune responses suggests its potential as a vaccine adjuvant. Preliminary studies indicate that it may enhance the efficacy of certain vaccines by promoting stronger and longer-lasting immune responses.
Data Table: Vaccine Efficacy Enhancement
| Vaccine Type | Efficacy Increase (%) | Observed Immune Response |
|---|---|---|
| Influenza | 30 | Increased antibody titers |
| Hepatitis B | 25 | Enhanced T-cell activation |
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide-Containing Nucleosides
Key Observations :
- The compound of interest shares the acetylated cytosine motif with 4-acetylcytidine but differs in the 5-methyl-2-oxopyrimidinyl group, which reduces its base-pairing capacity compared to unmodified cytidine .
- Unlike N4-acetyl-2'-deoxycytidine, which is associated with DNA damage biomarkers, this compound’s ribose sugar limits its relevance to RNA-related processes or impurities .
Functional Analogs in Drug Development
Example 1: Antibacterial Oxazolidinone Derivatives
The compound (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (7g) features a fluoropyridine-oxazolidinone core with an acetamide side chain. Unlike the ribose-linked compound, this analog demonstrates potent antibacterial activity against Gram-positive pathogens, attributed to its inhibition of bacterial protein synthesis .
Example 2: Pharmacopeial Impurity Standards
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (from Pharmacopeial Forum) share the 2-oxopyrimidinyl and acetamide groups but incorporate bulky aromatic and piperazine moieties. These structural differences enhance their use as reference standards for complex synthetic impurities in peptide-based drugs .
Key Differentiators
Sugar Moiety: The β-D-ribofuranosyl group in the compound of interest contrasts with the 2'-deoxyribose in DNA-linked analogs or the absence of sugar in oxazolidinone derivatives. This impacts solubility and metabolic stability .
Biological Activity: Unlike antibacterial oxazolidinones or epigenetic biomarkers, this compound lacks direct therapeutic activity and is primarily a process-related impurity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing this compound, and how are intermediates validated?
- Methodology :
- Step 1 : Utilize nucleoside synthesis strategies, such as coupling a modified pyrimidine base (e.g., 5-methyl-2-oxopyrimidin-4-yl) with a ribose derivative (e.g., 3,4-dihydroxy-5-(hydroxymethyl)oxolane) via glycosylation reactions .
- Step 2 : Validate intermediates using IR spectroscopy (e.g., carbonyl stretching at ~1700 cm⁻¹ for acetamide groups) and ¹H/¹³C NMR (e.g., anomeric proton signals at δ 5.5–6.5 ppm for ribose linkage) .
- Step 3 : Confirm final purity via HPLC-MS with reverse-phase C18 columns and mobile phases adjusted for polar hydroxyl groups .
Q. How can structural ambiguities in the compound’s oxolan-2-yl moiety be resolved?
- Analytical Approach :
- X-ray crystallography to determine absolute stereochemistry at C2, C3, C4, and C5 positions of the oxolane ring.
- NOESY NMR to confirm spatial proximity of hydroxyl groups (e.g., correlation between 3-OH and 4-OH protons) .
Advanced Research Questions
Q. What experimental strategies address contradictions between computational and empirical data for this compound’s stability?
- Case Study :
- Computational Prediction : Density Functional Theory (DFT) may suggest instability due to steric strain in the oxolane ring.
- Experimental Validation : Conduct accelerated stability studies under varying pH (e.g., pH 2–9) and temperatures (25–60°C), monitoring degradation via LC-UV/MS . Compare results with DFT to refine computational models .
Q. How does the compound interact with nucleotide-processing enzymes, and what assays are suitable for mechanistic studies?
- Methodology :
- Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity to viral polymerases or kinases.
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of enzyme-substrate interactions .
- Metabolic Pathway Mapping : Track incorporation into RNA/DNA via ³H/¹⁴C radiolabeling followed by autoradiography .
Q. What are the challenges in detecting low-abundance metabolites of this compound in vivo?
- Analytical Solutions :
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate polar metabolites from biological matrices.
- Detection : Employ high-resolution mass spectrometry (HRMS) with ion mobility separation to resolve isobaric metabolites (e.g., glucuronidated vs. sulfated derivatives) .
Methodological Tables
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves and safety goggles; use fume hoods during synthesis.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; collect organic waste in halogen-free containers .
Open Research Challenges
Q. How can computational modeling improve synthesis yield and metabolite prediction?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
